Critical Data Gap: Undefined Potency Prevents Comparison with Gold-Standard LRRK2 Inhibitors
While PF-06371900 is widely described as a 'potent' LRRK2 inhibitor, no public IC50 or Ki values are available for direct comparison against gold-standard comparators. For context, other LRRK2 inhibitors have clearly defined potencies: GNE-7915 has a reported IC50 of 9 nM and Ki of 1 nM against LRRK2, while the more advanced MLi-2 is even more potent, with an IC50 of 0.76 nM [1][2]. The absence of this fundamental data for PF-06371900 means its relative potency cannot be established, which is a primary criterion for assay design and target engagement studies.
| Evidence Dimension | Inhibitory Potency against LRRK2 |
|---|---|
| Target Compound Data | No publicly available IC50 or Ki data for PF-06371900 |
| Comparator Or Baseline | GNE-7915: IC50 = 9 nM, Ki = 1 nM; MLi-2: IC50 = 0.76 nM |
| Quantified Difference | Not calculable due to missing data for PF-06371900 |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
For procurement, a compound with undefined potency introduces significant risk and uncertainty in experimental design, as it is impossible to benchmark against validated reference inhibitors like GNE-7915 or MLi-2.
- [1] InvivoChem (CN). GNE-7915 | LRRK2 inhibitor | CAS 1351761-44-8. Product Datasheet. View Source
- [2] Adooq. Search results for: 'kinase inhibitor'. View Source
